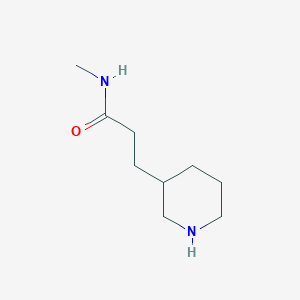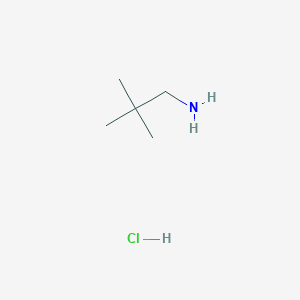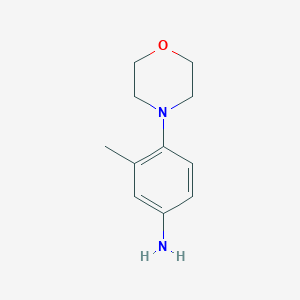
3-Methyl-4-morpholinoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-morpholinoaniline is a chemical compound that is part of the morpholine family and is used in various chemical syntheses. Morpholine derivatives are known for their applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The papers provided discuss various morpholine derivatives and their synthesis, properties, and applications in different fields.
Synthesis Analysis
The synthesis of morpholine derivatives can involve multiple steps and different starting materials. For instance, enantiopure Fmoc-protected morpholine-3-carboxylic acid is synthesized from dimethoxyacetaldehyde and serine methyl ester through a five-step process, which includes reductive amination and intramolecular acetalization . Another example is the electrochemical oxidation of 4-morpholinoaniline, which leads to the formation of a trimer in an environmentally friendly procedure . Additionally, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a potent M1 selective muscarinic agonist, involves a nine-step process with bromination and cyclization as key steps .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be complex and is often elucidated using various spectroscopic techniques. For example, the structure of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline was determined using IR, NMR, and mass spectrometry . Similarly, the molecular structure of (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)napthalen-2-ol was determined by single-crystal X-ray diffraction and compared with computational methods .
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions. Cycloaddition reactions of nitrones with 4-methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole result in a mixture of diastereoisomeric cycloadducts . The synthesis of pyrrolo[3,4-c]quinoline-1,3-diones as potent caspase-3 inhibitors involves the creation of a new chemotype of nonpeptide small molecule inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are crucial for their application in different fields. The antimicrobial activity of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline was examined, revealing that sulfonamide derivatives are potent antifungal agents . The crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione shows that the morpholine ring adopts a chair conformation, and the structure is stabilized by weak hydrogen bonds and other interactions .
Applications De Recherche Scientifique
1. Polymer-supported synthesis of N-substituted anthranilates
- Summary of Application: 3-Methyl-4-morpholinoaniline is used in the synthesis of N-substituted anthranilates, which are building blocks for the preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones .
- Methods of Application: The methodology for 3-HQ’s synthesis is well established, starting from anthranilic acid derivatives and bromoacetophenones . The synthetic pathway was later successfully adapted to using a solid support which enabled simple, fast and high-throughput organic synthesis of larger collections of 3-HQs for biological screening .
- Results or Outcomes: 3-HQs have been reported as strong cytotoxic agents, they act as inhibitors of microtubule formation in tubulin polymerization . Furthermore, 3-HQs were recognized to exhibit antiprotozoal and immunosuppressive effects .
2. Synthesis of novel quinolone and quinoline-2-carboxylic acid
- Summary of Application: 3-Methyl-4-morpholinoaniline is used in the synthesis of novel quinolone and quinoline-2-carboxylic acid .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The synthesized compounds were found to be potent 5HT1B antagonists .
3. Synthesis of related furoindoles
- Summary of Application: 3-Methyl-4-morpholinoaniline is used in the synthesis of related furoindoles .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The synthesized furoindoles were found to synergize with suberoylanilide hydroxamic acid (SAHA) against neuroblastoma and breast cancer cells .
4. Synthesis of (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)naphthalen-2-ol
- Summary of Application: 3-Methyl-4-morpholinoaniline is used in the synthesis of (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)naphthalen-2-ol .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The synthesized compound has been studied through semi-empirical Austin Model-1 (AM1), SCF-MM2 and DFT/B3LYP methods in relation to its solid state molecular structure determined by single-crystal X-ray diffraction .
5. Synthesis of Schiff bases
- Summary of Application: 3-Methyl-4-morpholinoaniline is used in the synthesis of Schiff bases derived from the condensation of 4-morpholinoaniline with substituted salicylaldehyde .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The synthesized Schiff bases have been prepared and characterized by (1)H NMR, IR, electronic, EPR, and magnetic measurement studies .
6. Synthesis of Tetrazoles
- Summary of Application: 3-Methyl-4-morpholinoaniline is used in the synthesis of tetrazoles . Tetrazoles are known to have a wide range of applications in pharmacy, industry, electrochemistry, agriculture, etc .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: Morpholine and its phenyl substituted derivatives have been extensively utilized as antimalarial, antioxidant, antimicrobial, anti-inflammatory and analgesic properties . The Schiff base complexes have been used in catalytic reactions and as models for biological system .
Safety And Hazards
Orientations Futures
The precursor compound 3-fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid . The whole biological activity results revealed that the sulfonamide derivatives behaved as potent antifungal agents as compared to the carbamate derivatives . This suggests potential future directions in the development of new antimicrobial agents.
Relevant Papers The paper “Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells” discusses the synthesis of 3-fluoro-4-morpholinoaniline derivatives and their anti-cancer activity .
Propriétés
IUPAC Name |
3-methyl-4-morpholin-4-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOTXXUXSBIPQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442392 |
Source


|
| Record name | 3-Methyl-4-morpholinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-morpholinoaniline | |
CAS RN |
112900-82-0 |
Source


|
| Record name | 3-Methyl-4-morpholinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

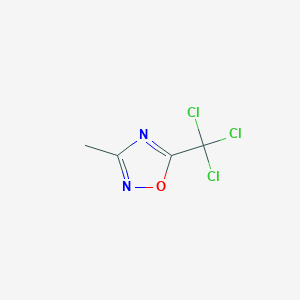
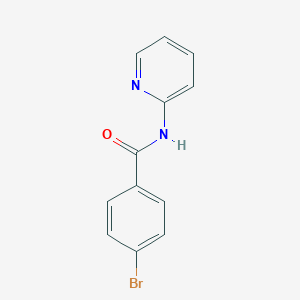
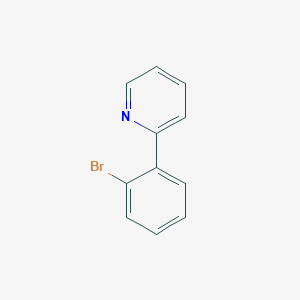
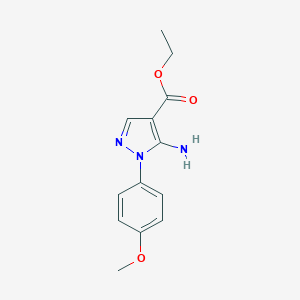
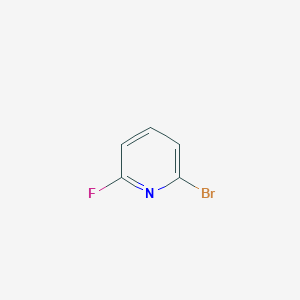
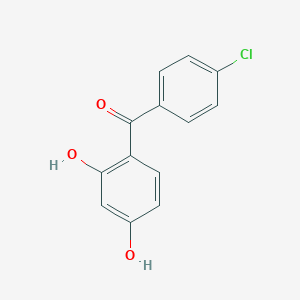
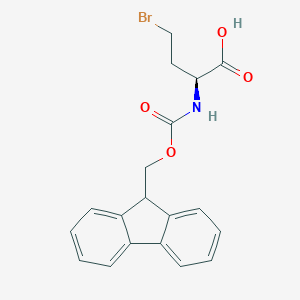
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B174929.png)
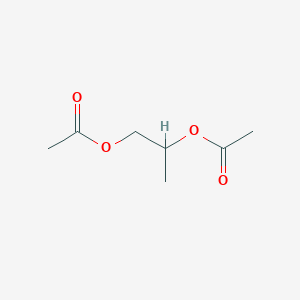
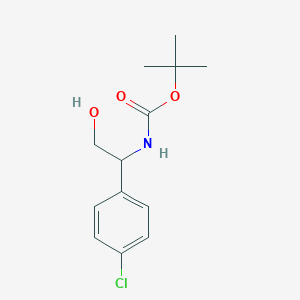
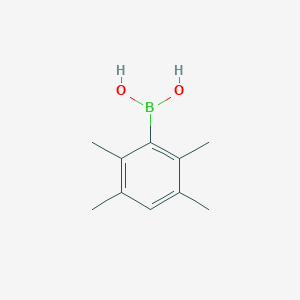
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B174946.png)
